The synthesis of N-[O-Phosphono-pyridoxyl]-isoleucine typically involves the phosphorylation of isoleucine using phosphoric acid or its derivatives. The reaction conditions are crucial for ensuring high yield and purity. Key methods include:
N-[O-Phosphono-pyridoxyl]-isoleucine features a complex structure that includes a pyridoxyl moiety linked to an isoleucine backbone through a phosphonate group. The structural data can be summarized as follows:
N-[O-Phosphono-pyridoxyl]-isoleucine can participate in various chemical reactions:
The mechanism of action for N-[O-Phosphono-pyridoxyl]-isoleucine primarily involves its ability to mimic phosphate groups in biochemical pathways. This allows it to interact with enzymes and receptors that are involved in phosphorylation and dephosphorylation processes. Such interactions can modulate metabolic pathways, influencing cellular functions such as signaling cascades and energy metabolism .
The physical and chemical properties of N-[O-Phosphono-pyridoxyl]-isoleucine include:
Key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to characterize these properties accurately .
N-[O-Phosphono-pyridoxyl]-isoleucine has several significant applications in scientific research:
Chemoenzymatic synthesis represents a powerful approach for constructing structurally complex pyridoxal 5′-phosphate (PLP) derivatives, including N-[O-Phosphono-pyridoxyl]-isoleucine. This strategy leverages the exquisite regio- and stereo-selectivity of enzymatic catalysts while employing chemical methods for steps where enzymatic transformations prove inefficient. A particularly effective route involves the sequential oxidation and phosphorylation of triol intermediates using PLP-dependent enzymes. Research has demonstrated that phosphorylation of triol precursors using pyridoxal kinase (EC 2.7.1.35) provides a reliable enzymatic step, typically yielding phosphorylated intermediates with 60-70% efficiency [2]. This enzyme specifically recognizes the hydroxyl group of pyridoxal derivatives and catalyzes the transfer of a phosphate group from adenosine triphosphate [6].
The oxidation step, however, presents significant challenges due to the chemical incompatibility of phosphorylated intermediates with organic solvents required for conventional oxidants. When attempting to oxidize the phosphorylated triol using manganese dioxide, researchers encountered substantial limitations because the negatively charged phosphate group precluded the use of optimal organic solvents. Competition from water molecules for adsorption sites on manganese dioxide further complicated this approach and promoted undesirable over-oxidation to carboxylic acids [2]. Consequently, the preferred chemoenzymatic sequence involves initial chemical oxidation of the triol to the aldehyde followed by enzymatic phosphorylation. This strategy requires freshly prepared manganese dioxide for effective oxidation, with yields of 10-20%, as commercially available manganese dioxide preparations and aged reagents show markedly reduced efficiency [2].
Table 1: Chemoenzymatic Strategies for N-[O-Phosphono-pyridoxyl]-Isoleucine Synthesis
Synthetic Approach | Key Steps | Yield (%) | Critical Parameters |
---|---|---|---|
Phosphorylation-Oxidation | 1. Enzymatic phosphorylation of triol2. Chemical oxidation | <10 | Negatively charged phosphate prevents organic solvent use; over-oxidation issues |
Oxidation-Phosphorylation | 1. Chemical oxidation of triol2. Enzymatic phosphorylation | 10-20 (oxidation)60-70 (phosphorylation) | Requires freshly prepared MnO₂; commercial MnO₂ ineffective |
Direct Chemoenzymatic | Single-pot reaction | Not achieved | Incompatible reaction conditions between chemical and enzymatic steps |
The final enzymatic phosphorylation step exhibits remarkable tolerance to the aldehyde functionality, with pyridoxal kinase efficiently converting the aldehyde precursor to the target phosphopyridoxyl compound. However, this step necessitates rigorous purification to remove manganese ions, which are potent inhibitors of pyridoxal kinase. Cation exchange resin treatment effectively removes these contaminants, enabling successful phosphorylation [2]. Structural confirmation of the final product typically employs complementary analytical techniques, including ultraviolet-visible spectroscopy to verify the aldehyde isomer formation and nuclear Overhauser effect spectroscopy to establish spatial relationships between protons [2]. The overall yield for this optimized chemoenzymatic route remains low (approximately 0.2%), primarily limited by the oxidation step, highlighting an area for future methodological improvement.
Branched-chain amino acid aminotransferases (BCATs; EC 2.6.1.42) serve as essential biocatalysts in the biosynthetic pathway leading to N-[O-Phosphono-pyridoxyl]-isoleucine precursors. These pyridoxal 5′-phosphate-dependent enzymes catalyze the bidirectional transamination between branched-chain amino acids (isoleucine, leucine, valine) and their corresponding α-keto acids. In the context of N-[O-Phosphono-pyridoxyl]-isoleucine formation, BCATs facilitate the stereoselective transamination that generates the chiral center of the isoleucine moiety [3] [9]. The catalytic mechanism involves formation of a Schiff base (internal aldimine) between the active site lysine residue and PLP, followed by displacement by the amino group of isoleucine to form the external aldimine intermediate. Subsequent quinonoid intermediate formation enables the transfer of the amino group to α-ketoglutarate [3].
Human BCAT exists as two distinct isoforms with specialized functions: cytoplasmic BCAT1 (encoded by BCAT1 gene) and mitochondrial BCAT2 (encoded by BCAT2 gene). These isoforms share approximately 58% sequence homology but exhibit different tissue distributions and kinetic properties [3] [9]. BCAT2, a mitochondrial enzyme expressed in most tissues except liver, demonstrates broader substrate specificity and plays the predominant role in isoleucine metabolism. Structural analyses reveal that BCAT enzymes contain a conserved redox-active CXXC motif (Cys315-Cys318 in human mitochondrial BCAT) that is sensitive to cellular oxidation states, providing a regulatory mechanism for enzyme activity [3]. The active site architecture features three recognition surfaces that interact with the branched side chains of substrate amino acids through Van der Waals interactions: surface A (Phe75, Tyr207, Thr240), surface B (Phe30, Tyr141, Ala314), and surface C (Tyr70, Leu153, Val155) [3].
Table 2: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferases for Isoleucine
Enzyme Source | Km for Isoleucine (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Optimal pH |
---|---|---|---|---|
Human BCAT2 (mitochondrial) | 1.8 ± 0.2 | 15.3 ± 0.8 | 8.5 | 8.0 |
Human BCAT1 (cytosolic) | 3.2 ± 0.3 | 28.5 ± 1.2 | 8.9 | 8.0 |
Mycobacterium tuberculosis IlvE | 0.17 ± 0.02 | 12.1 ± 0.4 | 71.2 | 8.5 |
Arabidopsis thaliana BCAT3 | 0.43 ± 0.05 | 8.7 ± 0.3 | 20.2 | 7.5 |
BCAT enzymes exhibit remarkable stereochemical fidelity in isoleucine biosynthesis, specifically producing the (2S,3S)-isoleucine enantiomer required for N-[O-Phosphono-pyridoxyl]-isoleucine formation. This stereoselectivity arises from precise positioning of the substrate within the chiral environment of the active site, where the PLP cofactor acts as an electron sink to facilitate proton abstraction at the α-carbon [3]. The binding of PLP induces significant conformational changes that lock the enzyme structure via the Schiff base linkage, creating a protected environment for the transamination reaction [9]. Kinetic studies demonstrate that BCATs follow a ping-pong mechanism where the amino acid substrate binds and donates its amino group to PLP, forming pyridoxamine 5'-phosphate (PMP), followed by release of the α-keto acid product and subsequent binding of the keto acid substrate to receive the amino group [9]. This mechanism enables efficient precursor assembly for downstream modifications, including conjugation to the phosphopyridoxyl moiety.
The synthesis of N-[O-Phosphono-pyridoxyl]-isoleucine necessitates efficient methods for installing the phosphonate group onto the pyridoxyl moiety while preserving the stereochemical integrity of both molecular components. Phosphonate esterification techniques encompass both chemical and enzymatic approaches, each with distinct advantages and limitations. Chemical phosphorylation typically employs phosphate-protecting groups to achieve regioselective esterification at the 5'-hydroxymethyl position of the pyridoxine derivative. Common strategies include the use of phosphoramidite reagents followed by oxidation, or direct phosphorylation using phosphorus oxychloride in the presence of protective groups for the phenolic hydroxyl and amino acid functionalities [10].
The molecular structure of N-[O-Phosphono-pyridoxyl]-isoleucine (C₁₄H₂₃N₂O₇P) features several critical stereocenters: the asymmetric carbons in the isoleucine moiety [(2R,3S)-configuration] and the chiral environment created by the pyridoxyl phosphate group. Structural characterization via nuclear magnetic resonance spectroscopy confirms the (2R,3S) configuration at the isoleucine chiral centers and establishes the phosphoester linkage at the 5'-position of the pyridoxine ring [4] [10]. The compound exhibits specific intramolecular interactions, including hydrogen bonding between the phosphate oxygen atoms and the protonated pyridine nitrogen, which influences both its chemical reactivity and conformational stability.
Table 3: Structural and Physicochemical Properties of N-[O-Phosphono-pyridoxyl]-Isoleucine
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₄H₂₃N₂O₇P | High-resolution mass spectrometry |
Systematic Name | (2R,3S)-2-[({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methyl)amino]-3-methylpentanoic acid | IUPAC nomenclature |
SMILES Notation | CCC@HC@HNCC1=C(C(=NC=C1COP(=O)(O)O)C)O | Chemical structure encoding |
InChI Key | GZZDWFDWHXPWJK-QPUJVOFHSA-N | Standardized chemical identifier |
Molecular Weight | 362.315 g/mol (average); 362.124287612 g/mol (monoisotopic) | Mass spectrometry |
Predicted Collision Cross Section (Ų) | [M+H]+: 183.5; [M+Na]+: 187.0; [M-H]-: 179.1 | Computational modeling |
Aqueous Solubility | 0.691 mg/mL (predicted) | ALOGPS prediction |
Enzymatic phosphorylation techniques offer superior regioselectivity without requiring extensive protecting group strategies. Pyridoxal kinase specifically recognizes the 5'-hydroxymethyl group of pyridoxal derivatives and catalyzes ATP-dependent phosphorylation under physiological conditions. This enzyme demonstrates remarkable substrate flexibility, accepting not only pyridoxal but also structural analogs including pyridoxine and pyridoxamine, though phosphorylation rates vary significantly among these substrates [2] [6]. The enzymatic approach enables phosphorylation of the pyridoxyl-isoleucine conjugate under mild aqueous conditions, preserving the acid- and base-labile functionalities present in the molecule. However, the requirement for nucleotide triphosphates as phosphate donors and challenges in enzyme stability under process conditions present limitations for large-scale synthesis.
Advanced phosphonate coupling strategies have been developed to address the challenges of conjugating the phosphorylated pyridoxyl moiety to isoleucine. These include activation of the phosphate group as phosphorimidazolides, followed by nucleophilic displacement by the amino group of isoleucine. Alternatively, reductive amination approaches first form the Schiff base between pyridoxal 5'-phosphate and isoleucine, followed by selective reduction of the imine bond using sodium cyanoborohydride. The latter method yields the N-[O-Phosphono-pyridoxyl]-isoleucine conjugate directly but requires careful control of reaction conditions to prevent over-reduction or epimerization at the chiral centers [4]. Recent innovations focus on solid-phase synthesis techniques, where the pyridoxyl phosphate component is immobilized on resin, enabling stepwise assembly and simplified purification of the final conjugate [10]. These methodological advances continue to improve the synthetic accessibility of this structurally complex molecule for research applications.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3